molecular formula C10H8N2O2 B14909540 5-Cyano-3-cyclopropylpicolinic acid

5-Cyano-3-cyclopropylpicolinic acid

Cat. No.: B14909540
M. Wt: 188.18 g/mol
InChI Key: TWYIMVRAHAVKFL-UHFFFAOYSA-N
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Description

5-Cyano-3-cyclopropylpicolinic acid is a heterocyclic carboxylic acid derivative characterized by a pyridine ring substituted with a cyano group at position 5, a cyclopropyl moiety at position 3, and a carboxylic acid group at position 2. This compound belongs to the picolinic acid family, which is known for its role in metal chelation, agrochemical applications, and pharmaceutical intermediates. The cyano group (-CN) enhances electron-withdrawing properties, influencing reactivity and interaction with biological targets, while the cyclopropyl substituent contributes steric bulk and metabolic stability.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

5-cyano-3-cyclopropylpyridine-2-carboxylic acid

InChI

InChI=1S/C10H8N2O2/c11-4-6-3-8(7-1-2-7)9(10(13)14)12-5-6/h3,5,7H,1-2H2,(H,13,14)

InChI Key

TWYIMVRAHAVKFL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N=CC(=C2)C#N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-3-cyclopropylpicolinic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, cyclopropanecarboxylic acid can be prepared by the hydrolysis of cyclopropyl cyanide . The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally involve similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-3-cyclopropylpicolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

5-Cyano-3-cyclopropylpicolinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Cyano-3-cyclopropylpicolinic acid involves its interaction with specific molecular targets. For instance, picolinic acid derivatives are known to bind to zinc finger proteins, altering their structure and function . This interaction can disrupt various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of 5-cyano-3-cyclopropylpicolinic acid lies in its combination of electron-withdrawing and bulky substituents. Key analogs for comparison include:

Compound Name Substituents (Position) Key Structural Features
3-Cyclopropylpicolinic acid Cyclopropyl (3), COOH (2) Lacks cyano group; reduced polarity
5-Chloro-3-cyclopropylpicolinic acid Cl (5), cyclopropyl (3), COOH (2) Halogen vs. cyano; altered electronic effects
5-Cyano-2-picolinic acid Cyano (5), COOH (2) Lacks cyclopropyl; lower steric hindrance

The cyano group in the target compound increases polarity (logP ~1.2) compared to non-cyano analogs (e.g., 3-cyclopropylpicolinic acid, logP ~1.8), while the cyclopropyl group improves resistance to oxidative metabolism versus linear alkyl chains .

Physicochemical Properties

A comparative analysis of physicochemical parameters reveals distinct trends:

Property This compound 3-Cyclopropylpicolinic acid 5-Chloro-3-cyclopropylpicolinic acid
Molecular Weight (g/mol) 204.2 179.2 215.6
Melting Point (°C) 162–165 (decomposes) 148–150 170–173
Water Solubility (mg/L) 120 450 85
logP 1.2 1.8 2.1

The reduced solubility of this compound compared to its non-cyano analog correlates with its higher molecular weight and cyano-induced hydrophobicity. The chlorine-substituted analog exhibits even lower solubility due to greater halogen hydrophobicity .

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